3-Chloro-1,4-bis(4-chlorophenyl)pyrrole-2,5-dione
Overview
Description
3-Chloro-1,4-bis(4-chlorophenyl)pyrrole-2,5-dione is a chemical compound that belongs to the class of pyrrole derivatives It is characterized by the presence of two 4-chlorophenyl groups attached to a pyrrole-2,5-dione core, with an additional chlorine atom at the 3-position of the pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-1,4-bis(4-chlorophenyl)pyrrole-2,5-dione typically involves the reaction of 4-chlorobenzaldehyde with a suitable amine to form an intermediate Schiff base. This intermediate is then cyclized using a chlorinating agent such as phosphorus oxychloride (POCl3) to yield the desired pyrrole-2,5-dione derivative. The reaction conditions generally require an inert atmosphere, controlled temperature, and appropriate solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. Continuous flow reactors and automated systems may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-1,4-bis(4-chlorophenyl)pyrrole-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its electronic properties.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrrole ring or the phenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various functionalized derivatives.
Scientific Research Applications
3-Chloro-1,4-bis(4-chlorophenyl)pyrrole-2,5-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: Research into its pharmacological properties may lead to new therapeutic agents.
Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-1,4-bis(4-chlorophenyl)pyrrole-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3,6-Bis(4-chlorophenyl)-2,5-dihydropyrrole [3,4-C]pyrrole-1,4-dione
- 3,6-Bis(4-chlorophenyl)-2,5-dihydropyrrolo [3,4-c]pyrrole-1,4-dione
Uniqueness
3-Chloro-1,4-bis(4-chlorophenyl)pyrrole-2,5-dione is unique due to the specific arrangement of chlorine atoms and phenyl groups, which can influence its chemical reactivity and biological activity. Its distinct structure may confer unique properties compared to other similar compounds, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
3-chloro-1,4-bis(4-chlorophenyl)pyrrole-2,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8Cl3NO2/c17-10-3-1-9(2-4-10)13-14(19)16(22)20(15(13)21)12-7-5-11(18)6-8-12/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHZDZBZWRJDWFA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C(=O)N(C2=O)C3=CC=C(C=C3)Cl)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8Cl3NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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